molecular formula C17H17N3OS2 B6423287 6-methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide CAS No. 938024-26-1

6-methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B6423287
CAS No.: 938024-26-1
M. Wt: 343.5 g/mol
InChI Key: DBMDIRLMQDAWHU-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by a heterocyclic core with distinct substituents: a methyl group at position 6, a methylsulfanyl (SCH₃) moiety at position 2, a phenyl group attached to the carboxamide nitrogen, and a thiophen-2-yl group at position 4 (Fig. 1). Dihydropyrimidines are structurally analogous to 1,4-dihydropyridines (DHPs), a class known for calcium channel modulation and antimicrobial activity .

Synthetic routes for analogous compounds involve Biginelli-like multicomponent reactions, as seen in , where similar dihydropyrimidines are synthesized using aldehydes, β-ketoesters, and thioureas under acidic conditions .

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-11-14(16(21)19-12-7-4-3-5-8-12)15(13-9-6-10-23-13)20-17(18-11)22-2/h3-10,15H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMDIRLMQDAWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)SC)C2=CC=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties of Analogous Dihydropyrimidines

Compound Name Substituents (Position 4) Substituents (Position 2) Melting Point (°C) Yield (%) Key Functional Groups (IR Peaks, cm⁻¹)
Target Compound Thiophen-2-yl Methylsulfanyl Not reported Not reported C=O (~1700), C=N (~1630), NH (~3270)
5c () 4-Nitrophenyl Methylsulfanyl 192–193 87 C=O (1699), C=N (1636), NO₂ (1521)
5e () 3-Hydroxyphenyl Methylsulfanyl 176–177 78 OH (3450), C=O (1719), NH (3296)
AZ331 () Thiophen-2-yl Oxoethyl-sulfanyl Not reported Not reported C≡N (~2200), C=O (~1700)

Key Observations :

  • Thiophen-2-yl vs.
  • Methylsulfanyl vs. Oxoethyl-sulfanyl : The methylsulfanyl group (target compound) introduces electron-donating effects, stabilizing the dihydropyrimidine ring, whereas oxoethyl-sulfanyl (AZ331) adds steric bulk and polarity .
  • Hydroxyl vs. Nitro Groups : Hydroxyl substituents (5e) lower melting points due to hydrogen bonding, while nitro groups (5c) increase thermal stability via resonance .

Table 2: Antimicrobial Activity of Triazine and Pyrimidine Derivatives

Compound Name (Source) Core Structure Substituents MIC (μg/mL) Activity Notes
D0 () Triazine Methylsulfanyl, amino >20 mM Inactive
D1 () Triazine Allylsulfanyl, hydroxyl >20 mM Inactive
N-(4-Chlorophenyl) derivative () Pyrimidine Chlorophenyl, aminomethyl 8–16 Antibacterial
Target Compound Dihydropyrimidine Thiophen-2-yl, methylsulfanyl Not tested Predicted activity based on SAR

Key Findings :

  • This suggests dihydropyrimidines may have superior bioactivity due to enhanced ring flexibility and hydrogen-bonding capacity .
  • Thiophene’s Role : Thiophen-2-yl groups (target compound, AZ331) are associated with improved antifungal activity in dihydropyridines, likely due to increased lipophilicity and sulfur-mediated interactions .

Insights :

  • Biginelli vs. Vilsmeier-Haack : The target compound’s synthesis likely follows a Biginelli approach (as in ), offering higher yields (~87%) compared to Vilsmeier-Haack reactions (~70–85%) .
  • Role of POCl₃ : In , POCl₃ facilitates formylation at position 3, enabling further functionalization—a strategy applicable to the target compound for derivative synthesis .

Crystallographic and Conformational Analysis

  • Dihedral Angles : Pyrimidine derivatives () exhibit dihedral angles of 12.8°–86.1° between the core and substituents, influencing molecular packing and solubility . The thiophen-2-yl group in the target compound may adopt a near-coplanar conformation (similar to fluorophenyl in ), optimizing crystal lattice interactions .
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π bonds stabilize crystal structures (), a feature expected in the target compound due to its carboxamide and thiophene moieties .

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